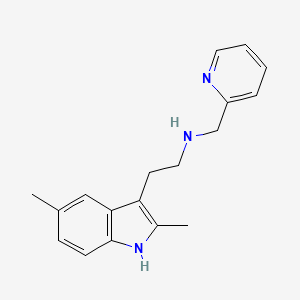
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound that features an indole core substituted with dimethyl groups and an ethanamine chain linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then dimethylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethanamine Chain: The ethanamine chain is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2-bromoethylamine.
Pyridine Ring Introduction: Finally, the pyridine ring is attached via a reductive amination reaction, where the ethanamine derivative reacts with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyridine ring or the ethanamine chain using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine or ethanamine derivatives.
Substitution: Alkylated ethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study indole and pyridine interactions in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mechanism of Action
The mechanism by which 2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole core can interact with tryptophan-binding sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine: Lacks the dimethyl groups, which may affect its binding affinity and specificity.
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine: Lacks the pyridine ring, which may reduce its versatility in biological interactions.
N-(pyridin-2-ylmethyl)ethanamine: Lacks the indole core, which significantly alters its chemical and biological properties.
Uniqueness
The presence of both the dimethylated indole core and the pyridine ring in 2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine makes it unique
Properties
Molecular Formula |
C18H21N3 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H21N3/c1-13-6-7-18-17(11-13)16(14(2)21-18)8-10-19-12-15-5-3-4-9-20-15/h3-7,9,11,19,21H,8,10,12H2,1-2H3 |
InChI Key |
VYYIRJZEVOATIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)


![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)


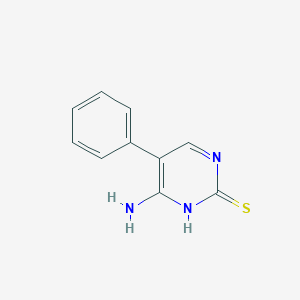
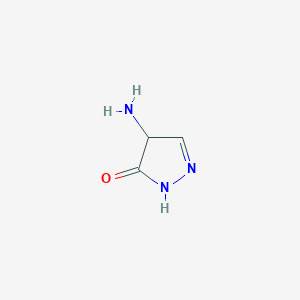
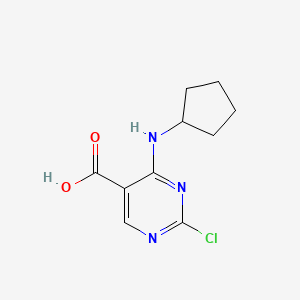
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
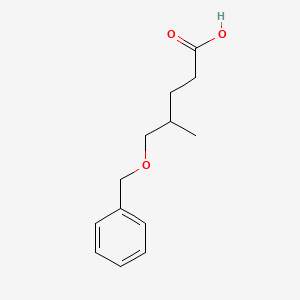

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)
